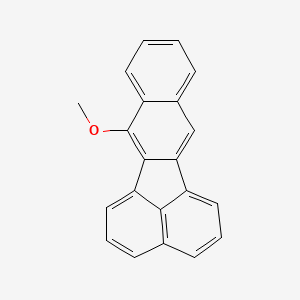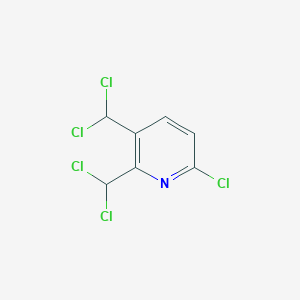
6-Chloro-2,3-bis(dichloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-bis(dichloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H6Cl3N. This compound is characterized by the presence of a pyridine ring substituted with chloro and dichloromethyl groups. It is used as a building block in the synthesis of various chemical derivatives and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-bis(dichloromethyl)pyridine typically involves the chlorination of 2,3-dimethylpyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-bis(dichloromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-2,3-bis(dichloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-bis(dichloromethyl)pyridine involves its interaction with specific molecular targets. The compound can coordinate with metal ions through the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can interfere with biological pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(chloromethyl)pyridine: Another pyridine derivative with similar chloromethyl groups.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of dichloromethyl.
2-Chloro-6-methylpyridine: A simpler derivative with a single methyl group.
Uniqueness
6-Chloro-2,3-bis(dichloromethyl)pyridine is unique due to the presence of both chloro and dichloromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
113075-27-7 |
|---|---|
Molecular Formula |
C7H4Cl5N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
6-chloro-2,3-bis(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl5N/c8-4-2-1-3(6(9)10)5(13-4)7(11)12/h1-2,6-7H |
InChI Key |
HCQJKSQUXXFNHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(Cl)Cl)C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


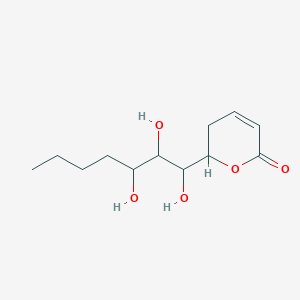
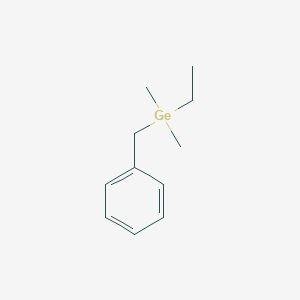
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
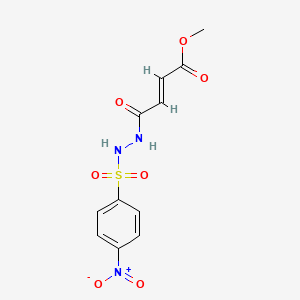
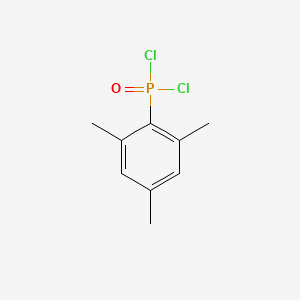
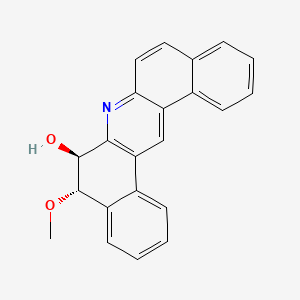
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)


![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)
